Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
“Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate”, also known as Hydroxy-PEG4-t-butyl ester, is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other . This compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H30O7 . Its molecular weight is 322.39 . The SMILES string representation of the molecule is O=C(OC(C)(C)C)CCOCCOCCOCCOCCO
.
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its refractive index is 1.4492 , and its density is 1.04746 g/mL . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
1. Synthesis and Acylation
Tert-butyl aminocarbonate, a compound related to tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate, has been synthesized and used for acylating amines in both organic and aqueous solutions. This demonstrates its utility in organic synthesis and functional group transformations (Harris & Wilson, 1983).
2. Stabilization of Neutral π-Radicals
Research indicates that compounds like 15-tert-butyl-5-oxophlorin form stable, neutral π-radical species, which highlights their potential in studies related to radical chemistry and stabilization (Khoury et al., 1997).
3. Synthesis of Nitrogen Heterocycles
The tert-butyl-NNO-azoxyacetonitrile, which can be derived from tert-butyl compounds, serves as a precursor for various nitrogen heterocycles, highlighting its role in the synthesis of complex organic molecules (Klenov et al., 2016).
4. Development of New Synthetic Routes
A new route for synthesizing 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, a closely related compound, has been developed. This underscores the ongoing research in developing new synthetic methodologies for complex molecules (Wu, Zong, & Ji, 2016).
Mechanism of Action
Target of Action
Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link together.
Mode of Action
This compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The t-butyl-protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to form a covalent bond with its target molecule, effectively linking the two together.
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific molecules it is used to link together. As a pegylated crosslinker, it is often used to increase the solubility of hydrophobic compounds in biological applications .
Pharmacokinetics
As a pegylated compound, it is likely to have improved solubility and stability compared to non-pegylated compounds . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a covalent bond between two molecules, effectively linking them together . This can be used to modify the properties of the linked molecules, such as their solubility, stability, or biological activity.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxylic acid group can be deprotected under acidic conditions , which would allow the compound to form a covalent bond with its target molecule. Therefore, the pH of the environment could potentially influence the efficacy of this compound.
Future Directions
The potential applications of “Tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate” are vast, given its utility as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It could play a significant role in the development of new drugs and therapeutic strategies .
Biochemical Analysis
Biochemical Properties
It is known that it can be used for bioconjugation This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Given its use in bioconjugation , it may influence cell function by interacting with various cellular components
Molecular Mechanism
It is known to be used in bioconjugation , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRDXEGYAVAMLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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